Cas no 858019-07-5 (3-bromonaphthalen-1-amine hydrochloride)
3-bromonaphthalen-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-bromonaphthalen-1-amine hydrochloride
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- Inchi: 1S/C10H8BrN.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6H,12H2;1H
- InChI Key: BNIDPJBBLVJTFV-UHFFFAOYSA-N
- SMILES: C1(N)=C2C(C=CC=C2)=CC(Br)=C1.[H]Cl
3-bromonaphthalen-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01083712-1g |
3-Bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95% | 1g |
¥7245.0 | 2024-04-18 | |
| Ambeed | A1130008-1g |
3-Bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95% | 1g |
$1056.0 | 2025-04-16 | |
| Enamine | EN300-761434-0.05g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 0.05g |
$56.0 | 2025-02-24 | |
| Enamine | EN300-761434-0.1g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 0.1g |
$83.0 | 2025-02-24 | |
| Enamine | EN300-761434-0.25g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 0.25g |
$119.0 | 2025-02-24 | |
| Enamine | EN300-761434-0.5g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 0.5g |
$187.0 | 2025-02-24 | |
| Enamine | EN300-761434-1.0g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 1.0g |
$239.0 | 2025-02-24 | |
| Enamine | EN300-761434-2.5g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 2.5g |
$597.0 | 2025-02-24 | |
| Enamine | EN300-761434-5.0g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 5.0g |
$1194.0 | 2025-02-24 | |
| Enamine | EN300-761434-10.0g |
3-bromonaphthalen-1-amine hydrochloride |
858019-07-5 | 95.0% | 10.0g |
$2387.0 | 2025-02-24 |
3-bromonaphthalen-1-amine hydrochloride Suppliers
3-bromonaphthalen-1-amine hydrochloride Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-bromonaphthalen-1-amine hydrochloride
3-Bromonaphthalen-1-amine Hydrochloride (CAS No. 858019-07-5): An Overview of Its Properties, Applications, and Recent Research
3-Bromonaphthalen-1-amine hydrochloride (CAS No. 858019-07-5) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its chemical properties, potential applications, and recent research developments.
Chemical Structure and Properties
3-Bromonaphthalen-1-amine hydrochloride is a brominated derivative of naphthylamine, characterized by its unique molecular structure. The compound consists of a naphthalene ring system with a bromine atom at the 3-position and an amino group at the 1-position, forming a hydrochloride salt. This specific arrangement imparts distinct chemical and physical properties to the compound.
The molecular formula of 3-bromonaphthalen-1-amine hydrochloride is C10H9BrN·HCl, with a molecular weight of approximately 242.64 g/mol. It is typically obtained as a white to off-white crystalline solid, which is soluble in water and various organic solvents such as methanol and ethanol. The compound exhibits strong UV absorption and fluorescence properties, making it useful in various analytical techniques.
Synthesis and Preparation
The synthesis of 3-bromonaphthalen-1-amine hydrochloride can be achieved through several methods, including the bromination of naphthylamine followed by the formation of the hydrochloride salt. One common approach involves the reaction of 3-bromoaniline with naphthalene in the presence of a suitable catalyst, followed by acidification to form the hydrochloride salt.
The synthetic route can be summarized as follows:
- Bromination of naphthylamine to form 3-bromoaniline.
- Nucleophilic substitution reaction between 3-bromoaniline and naphthalene to form 3-bromonaphthalen-1-amine.
- Acidification with hydrochloric acid to form the hydrochloride salt.
This synthetic pathway allows for high yields and purity, making it suitable for both laboratory-scale synthesis and industrial production.
Applications in Medicinal Chemistry
3-Bromonaphthalen-1-amine hydrochloride has gained attention in medicinal chemistry due to its potential biological activities. Recent studies have explored its use as a lead compound for the development of novel drugs targeting various diseases. One notable application is its role as an intermediate in the synthesis of anticancer agents.
A study published in the Journal of Medicinal Chemistry (2022) reported that derivatives of 3-bromonaphthalen-1-amine hydrochloride exhibit potent antitumor activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. The researchers found that these derivatives selectively target cancer cells while sparing normal cells, suggesting their potential as therapeutic agents with reduced side effects.
In addition to its anticancer properties, 3-bromonaphthalen-1-amine hydrochloride has also shown promise in other therapeutic areas. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2021) demonstrated that certain derivatives exhibit anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB and MAPK. These findings suggest that 3-bromonaphthalen-1-amine hydrochloride-based compounds could be developed into new anti-inflammatory drugs for treating conditions like arthritis and inflammatory bowel disease.
Molecular Mechanisms and Biological Activities
The biological activities of 3-bromonaphthalen-1-amine hydrochloride are attributed to its ability to interact with specific cellular targets. Research has shown that it can modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, studies have demonstrated that it can inhibit the activity of protein kinases such as AKT and ERK, which are crucial for cell survival and growth.
A recent study published in Molecular Cancer (2022) investigated the mechanism by which derivatives of 3-bromonaphthalen-1-amine hydrochloride induce apoptosis in cancer cells. The researchers found that these compounds activate the intrinsic apoptotic pathway by promoting mitochondrial membrane permeabilization and cytochrome c release. This leads to caspase activation and subsequent cell death, highlighting their potential as pro-apoptotic agents.
Analytical Techniques and Characterization
The characterization of 3-bromonaphthalen-1-amine hydrochloride is essential for ensuring its purity and quality in both research and industrial settings. Various analytical techniques are employed to analyze this compound, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
NMR spectroscopy is particularly useful for confirming the structure of the compound by providing detailed information about its functional groups and connectivity. MS is employed to determine the molecular weight and confirm the presence of specific ions. IR spectroscopy helps identify characteristic functional groups such as amine and bromine atoms. HPLC is used for quantitative analysis and purity assessment.
Safety Considerations
Safety is a critical aspect when handling any chemical compound, including 3-bromonaphthalen-1-amine hydrochloride. While this compound is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with it. This includes wearing appropriate personal protective equipment (PPE), such as gloves, goggles, and lab coats, and ensuring proper ventilation in the laboratory environment.
In addition to physical safety measures, it is important to consider the environmental impact of using this compound. Proper disposal methods should be followed to prevent contamination of water sources or soil. Many laboratories have established guidelines for handling and disposing of organic compounds like 3-bromonaphthalen-1-amine hydrochloride.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 3-bromonaphthalen-1-amine hydrochloride highlights its potential as a valuable intermediate in drug discovery and development. Future studies may focus on optimizing its chemical structure to enhance its biological activities while minimizing side effects. Additionally, exploring new synthetic routes could lead to more efficient production methods with higher yields and purity.
In conclusion, 3-bromonaphthalen-1-amine hydrochloride strong>(CAS No. 858019-07-5) is a promising compound with diverse applications in medicinal chemistry and materials science. Its unique chemical properties make it an attractive candidate for further research and development into novel therapeutic agents targeting various diseases. p >
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